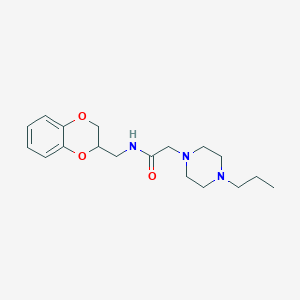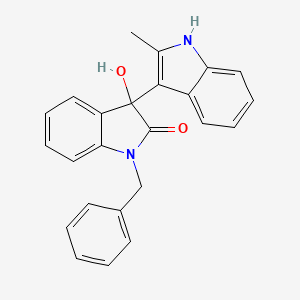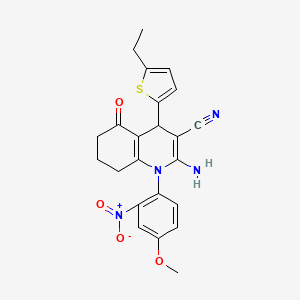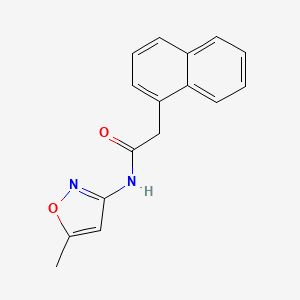![molecular formula C18H25N3O3 B4097172 [4-(Azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone](/img/structure/B4097172.png)
[4-(Azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone
Übersicht
Beschreibung
[4-(Azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both azepane and piperidine rings, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by the introduction of azepane and piperidine groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, safety, and cost-effectiveness, often involving continuous flow techniques and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals, due to its versatile reactivity and stability.
Wirkmechanismus
The mechanism of action of [4-(Azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azepan-1-yl)-3-nitrobenzoic acid: Similar in structure but lacks the piperidine ring.
4-(Azepan-1-yl)-3-nitrophenyl]methanol: Similar but contains a hydroxyl group instead of the piperidin-1-ylmethanone moiety.
Uniqueness
What sets [4-(Azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone apart is its dual ring structure, which provides unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications where specific interactions and stability are required.
Eigenschaften
IUPAC Name |
[4-(azepan-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(20-12-6-3-7-13-20)15-8-9-16(17(14-15)21(23)24)19-10-4-1-2-5-11-19/h8-9,14H,1-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKLDQSXKMDPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4097089.png)
![2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide](/img/structure/B4097092.png)
![3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate](/img/structure/B4097104.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4097110.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4097124.png)


![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4097144.png)
![4-(1-azepanylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4097151.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4097161.png)


![1-(4-Ethoxyphenyl)-3-{[4-(trifluoromethoxy)benzyl]amino}pyrrolidine-2,5-dione](/img/structure/B4097188.png)
